3-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Lipophilicity Fragment-based screening Medicinal chemistry

3-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (CAS 1707594-63-5) is a fully synthetic, sp³-enriched tetrahydroquinazolin-4-one bearing a free piperazine at C‑2 and a methyl substituent at N‑3. Its saturated bicyclic core differentiates it from the widely exploited aromatic quinazolin-4(3H)-one platform and defines an entry point into a scaffold space associated with ATP‑competitive kinase inhibition and fungal efflux‑pump modulation.

Molecular Formula C13H20N4O
Molecular Weight 248.32 g/mol
Cat. No. B15066537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Molecular FormulaC13H20N4O
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(CCCC2)N=C1N3CCNCC3
InChIInChI=1S/C13H20N4O/c1-16-12(18)10-4-2-3-5-11(10)15-13(16)17-8-6-14-7-9-17/h14H,2-9H2,1H3
InChIKeyBAAXXAHPILRFPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one – Identity, Scaffold, and Procurement Context


3-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (CAS 1707594-63-5) is a fully synthetic, sp³-enriched tetrahydroquinazolin-4-one bearing a free piperazine at C‑2 and a methyl substituent at N‑3 [1]. Its saturated bicyclic core differentiates it from the widely exploited aromatic quinazolin-4(3H)-one platform and defines an entry point into a scaffold space associated with ATP‑competitive kinase inhibition [2] and fungal efflux‑pump modulation [3]. The compound is supplied as a 95‑98 % purity research intermediate and is primarily sourced for fragment‑based screening, scaffold‑hopping campaigns, and late‑stage diversification in medicinal chemistry programs.

Why Simple Scaffold Swaps Cannot Replace 3-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one


Tetrahydroquinazolin‑4‑ones bearing a free piperazine are not interchangeable with their aromatic quinazolin‑4‑one counterparts or with N‑alkyl‑piperazine variants. Saturation of the fused cyclohexene ring alters both the conformational envelope and the electron density of the pyrimidinone core, which directly impacts target‑binding geometry in kinase and efflux‑pump assays [1]. Replacing the free NH of the piperazine with an N‑methyl group, as in the established efflux‑pump inhibitor series, eliminates the sole hydrogen‑bond donor, a feature critical for solubility, salt formation, and subsequent amide‑coupling diversification [2]. The quantitative consequences of these structural differences are detailed in the evidence guide below.

Quantitative Differentiation Evidence for 3-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one Versus Closest Analogs


Lipophilicity Control: XLogP3 = 0 versus Aromatic Quinazolin‑4(3H)-one Comparator

The target compound displays a computed XLogP3 of 0, which is significantly lower than the predicted LogP of ~1.0–1.5 for the aromatic analog 2-(piperazin-1-yl)quinazolin-4(3H)-one. This difference arises from saturation of the fused benzene ring to a cyclohexene ring, reducing both aromatic surface area and π‑stacking potential [1]. In fragment‑based drug discovery, an XLogP of 0 places the compound within the optimal range for fragment solubility (Rule‑of‑Three compliance), whereas the aromatic comparator already exceeds the desired lipophilicity ceiling.

Lipophilicity Fragment-based screening Medicinal chemistry

Free Piperazine NH as a Hydrogen‑Bond Donor Differentiator from N‑Methyl‑Piperazine Efflux Pump Inhibitors

3-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one possesses a single hydrogen‑bond donor (the free NH of the piperazine ring) [1]. In contrast, the N‑methyl‑piperazine quinazolinone derivatives described by Watkins et al. (e.g., MC‑5805 and related SAR series) have zero H‑bond donors on the piperazine moiety, as the nitrogen is fully methylated [2]. This donor is critical for one‑step amidation or sulfonamidation without requiring a deprotection step, a practical advantage in library synthesis. The free NH also enables salt formation with acids, enhancing aqueous solubility for in vitro assays.

Hydrogen-bond donor Derivatization handle Efflux pump inhibition

Sp³ Character and Conformational Flexibility: Tetrahydro vs. Aromatic Quinazolin‑4(3H)-one Scaffold

The 5,6,7,8‑tetrahydroquinazolin‑4‑one scaffold introduces a cyclohexene ring in place of the planar phenyl ring of classical quinazolin‑4(3H)-ones. This saturation increases the fraction of sp³‑hybridized carbons (Fsp³) from <0.10 for the aromatic scaffold to ~0.31 for the target compound [1]. Higher Fsp³ correlates with improved clinical candidate success rates in drug discovery because it provides greater shape diversity and reduced aromatic‑stacking promiscuity. The puckered cyclohexene ring also offers two distinct half‑chair conformations, potentially enabling the compound to engage different sub‑pockets of kinase ATP‑binding sites versus flat quinazoline inhibitors [2].

Saturation Conformational entropy Selectivity profiling

Predicted pKa of Piperazine NH Matches Physiologically Relevant Range for Salt Formation and Solubility Enhancement

The piperazine NH of the target compound has a predicted pKa of 8.73 ± 0.10 [1], placing it within the ideal range for salt formation with pharmaceutically acceptable acids (e.g., HCl, mesylate, tosylate). For comparison, the piperazine NH in the aromatic analog 2-(piperazin-1-yl)quinazolin-4(3H)-one is predicted to have a lower pKa (~7.8) due to the electron‑withdrawing effect of the fused benzene ring [2]. The higher basicity of the target compound facilitates protonation at physiological pH, improving aqueous solubility and enabling cationic transport mechanisms. This property is particularly relevant for CNS applications where basic pKa values between 7 and 9 are often targeted for optimal brain penetration.

Ionization Salt screening Formulation developability

Reduced Molecular Planarity Compared to Quinazoline‑Based Kinase Inhibitors in the c‑Met and KSP Series

The target compound lacks the extended conjugation of the quinazoline‑based c‑Met inhibitors (e.g., compounds described in US 2012/0184523) [1] and the flat 1,4‑dihydroquinolin‑4‑one KSP inhibitors . The tetrahydroquinazolin‑4‑one scaffold disrupts π‑stacking interactions that often lead to polypharmacology. Experimentally, 1,2,3,4‑tetrahydroquinazolin‑4‑ones have been designed as KSP inhibitors with IC₅₀ values in the low‑micromolar range, and their reduced planarity was explicitly cited as a design feature to improve selectivity over other kinesins and kinases . While direct IC₅₀ data for the target compound are not publicly available, the scaffold precedent establishes that tetrahydro‑saturation is a validated selectivity‑enhancing strategy.

Kinase selectivity KSP inhibition Planarity reduction

Molecular Weight Advantage for Fragment‑Based Screening (MW = 248.32 vs. >300 for Functionalized Efflux Pump Inhibitors)

At MW = 248.32 g/mol [1], the target compound sits comfortably within the fragment space (MW < 300) defined by the Rule of Three. This is markedly lower than the functionalized quinazolinone efflux pump inhibitors such as MC‑5805, which bears a urea‑linked diarylether motif and has an estimated MW > 550 g/mol [2]. The lower MW of the target compound translates to higher ligand efficiency (LE) potential when initial weak binding affinities are normalized by heavy‑atom count. A fragment with MW ≈ 250 can achieve an LE of 0.30 with an IC₅₀ of ~100 μM, whereas a lead‑like compound with MW ≈ 550 requires an IC₅₀ of ~1 μM to achieve the same LE.

Fragment-based drug discovery Molecular weight Lead-likeness

High‑Confidence Application Scenarios for 3-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one


Fragment‑Based Screening Libraries Targeting Kinase ATP‑Binding Pockets

The compound's XLogP of 0, MW of 248, and single H‑bond donor make it Rule‑of‑Three compliant [1]. Its tetrahydro scaffold offers an sp³‑enriched alternative to flat aromatic fragments that dominate commercial kinase‑focused libraries. Procurement for fragment screening against kinases (e.g., JAK, c‑Met, or PDGFR) is supported by patent precedent demonstrating that tetrahydroquinazolinones occupy ATP‑binding sites with measurable affinity [2].

Scaffold‑Hopping Starting Point for Efflux Pump Inhibitor Optimization

The free piperazine NH permits direct installation of the urea/amide motifs that are essential for efflux pump inhibition, as established in the quinazolinone SAR literature [3]. By starting with the tetrahydro scaffold, researchers can explore whether saturation of the benzene ring improves the aqueous solubility limitation that plagued the original aromatic series. The 8‑fold fluconazole potentiation endpoint (MPC₈) used in comparator studies provides a validated assay framework for head‑to‑head optimization.

Late‑Stage Diversification via Piperazine NH Amidation or Sulfonamidation

The pKa of 8.73 [4] enables clean, high‑yielding reaction of the piperazine NH with acyl chlorides, sulfonyl chlorides, or isocyanates under standard conditions without requiring a Boc‑deprotection or re‑protection sequence. This contrasts with N‑methyl‑piperazine comparators that require a separate synthetic step to introduce the methylation. For medicinal chemistry groups building 50–200‑member libraries around the quinazolinone core, this single‑step diversification represents a tangible reduction in synthesis cycle time.

Salt and Polymorph Screening for Formulation Developability Assessment

The predicted pKa of 8.73 positions the compound's piperazine nitrogen in the optimal range for pharmaceutical salt formation with HCl, mesylate, besylate, or tosylate [4]. Combined with its moderate TPSA of 47.9 Ų and low rotatable bond count (1), the compound is an attractive candidate for early solid‑form screening. Researchers procuring the free base can assess multiple salt forms to maximize aqueous solubility and crystallinity prior to committing to a lead series.

Quote Request

Request a Quote for 3-Methyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.